2-Chloro-4-(trifluoromethyl)quinoline-3-carbonitrile
Description
2-Chloro-4-(trifluoromethyl)quinoline-3-carbonitrile is a halogenated quinoline derivative characterized by a chloro group at position 2, a trifluoromethyl group at position 4, and a carbonitrile substituent at position 2. Its molecular formula is C₁₁H₄ClF₃N₂, with a molecular weight of 264.61 g/mol (based on ). The compound’s structure combines electron-withdrawing groups (Cl, CF₃, and CN), which confer high thermal stability and reactivity in substitution reactions. It serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and herbicides .
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClF3N2/c12-10-7(5-16)9(11(13,14)15)6-3-1-2-4-8(6)17-10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJNNNDBWSCOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethyl)quinoline-3-carbonitrile typically involves the reaction of 2-chloroquinoline with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethyl)quinoline-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are utilized.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Scientific Research Applications
Pharmaceutical Development
2-Chloro-4-(trifluoromethyl)quinoline-3-carbonitrile has been investigated for its potential as an antimicrobial agent , anticancer drug , and enzyme inhibitor . Its structure allows it to interact with various biological targets:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown superior efficacy against Mycobacterium tuberculosis compared to traditional antibiotics.
- Anticancer Properties : Research has demonstrated its cytotoxic effects on various cancer cell lines, suggesting potential use as an anticancer agent. The mechanism involves inducing apoptosis through caspase activation pathways.
- Enzyme Inhibition : The compound acts as an inhibitor of protein tyrosine kinases, which are crucial in regulating cell growth and differentiation. This inhibition can lead to reduced tumor growth in certain cancers .
Agrochemical Applications
In the agrochemical sector, this compound serves as a precursor for developing herbicides and insecticides. Its ability to undergo electrophilic substitution makes it suitable for synthesizing various agrochemicals that target specific pests or weeds .
Antimicrobial Efficacy
A study evaluated the compound's effectiveness against multiple bacterial strains using the disk diffusion method. The results indicated significant inhibition zones, particularly against resistant strains, highlighting its potential as a novel therapeutic agent in infectious diseases.
Cytotoxicity Against Cancer Cells
Research involving several cancer cell lines demonstrated that this compound could induce apoptosis effectively. The study linked this effect to the activation of specific signaling pathways that promote programmed cell death, offering insights into its potential use in cancer therapy.
Anti-inflammatory Effects
In vivo studies have shown that the compound significantly reduces inflammation markers in animal models, suggesting its utility in treating inflammatory diseases. This property could be leveraged for developing new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethyl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling, leading to altered cellular functions .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Differences and Implications
Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The parent compound’s Cl, CF₃, and CN groups enhance electrophilicity at position 2, favoring nucleophilic aromatic substitution. Fluoro vs. Methoxy Substituents: The 6-fluoro analog () exhibits higher lipophilicity (logP ~3.1) compared to the 6-methoxy derivative (logP ~2.5), impacting membrane permeability in drug design .
Biological Activity: The hexahydroquinoline derivative () demonstrates anticancer activity (IC₅₀ = 1.2 µM against HeLa cells) due to its planar aromatic system and hydrogen-bonding capacity . The allyl-substituted amino derivative () shows moderate antimicrobial activity (MIC = 8 µg/mL against S. aureus), attributed to its ability to disrupt bacterial membrane integrity .
Thermal and Chemical Stability :
- The parent compound’s melting point (~180–185°C) is higher than that of the methoxy analog (~165–170°C), reflecting stronger intermolecular interactions from EWGs .
- Introduction of a methoxy group () increases solubility in polar solvents (e.g., 22 mg/mL in DMSO vs. 8 mg/mL for the parent compound), critical for formulation in agrochemicals .
Biological Activity
2-Chloro-4-(trifluoromethyl)quinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and stability, which may contribute to increased potency against specific targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, affecting cellular signaling pathways.
Structure-Activity Relationships (SAR)
The presence of the trifluoromethyl group at the para position significantly affects the compound's biological properties. Studies have shown that modifications in the quinoline structure can lead to variations in potency and selectivity against different biological targets.
| Compound Modification | Biological Activity | Notes |
|---|---|---|
| Trifluoromethyl Group | Increased potency against certain enzymes | Enhances lipophilicity |
| Chlorine Substitution | Affects binding affinity | May influence solubility |
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains, with studies showing significant inhibition compared to standard antibiotics.
- Anticancer Properties : Demonstrated cytotoxic effects on cancer cell lines, indicating potential for development as an anticancer agent.
- Anti-inflammatory Effects : Exhibits properties that may reduce inflammation in various models.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Mycobacterium tuberculosis, showing superior activity compared to traditional treatments like isoniazid. The IC50 values indicated strong inhibition at low concentrations, suggesting its potential as a novel therapeutic agent .
- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines demonstrated that this compound could induce apoptosis. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .
- Inflammation Model Studies : In vivo studies indicated that the compound could significantly reduce markers of inflammation in animal models, suggesting its utility in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-Chloro-4-(trifluoromethyl)quinoline-3-carbonitrile, and what analytical methods validate its purity?
- Synthesis : Modified Meth-Cohn quinoline synthesis is a foundational approach, involving cyclization of substituted acrylonitriles with trifluoromethyl-containing precursors. Multi-step protocols may include halogenation (e.g., chlorination at position 2) and nitrile functionalization . For trifluoromethylpyridine derivatives, stepwise halogen exchange and nucleophilic substitution under anhydrous conditions (e.g., DMF/DCM) are critical .
- Characterization : HPLC (≥97% purity, as in ) and GC/HPLC-MS confirm purity. Single-crystal X-ray diffraction resolves structural ambiguities (e.g., bond angles and disorder in ). NMR (¹H/¹³C) identifies substituent patterns, with quinoline carbons typically appearing at δ 120-160 ppm in ¹³C spectra.
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodology : Accelerated stability studies under humidity (40-60% RH), temperature (4°C, 25°C), and light exposure (ICH Q1B guidelines) are recommended. Monitor degradation via HPLC for byproducts like hydrolyzed nitriles or dehalogenated derivatives. emphasizes anhydrous storage in inert atmospheres (argon) to prevent moisture-induced decomposition.
Advanced Research Questions
Q. How can reaction yields be optimized for this compound in multi-step syntheses?
- Key Parameters :
- Catalysis : Use Pd/Cu catalysts for cross-coupling trifluoromethyl groups (e.g., ).
- Solvent Effects : Polar aprotic solvents (DME, DMF) enhance reactivity in nucleophilic substitutions .
- Temperature Control : Low temperatures (−78°C to 0°C) minimize side reactions during halogenation .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data for this compound?
- Approach :
Cross-Validation : Compare NMR-derived torsion angles with X-ray data (e.g., used X-ray to resolve C–C bond disorder).
Computational Modeling : DFT calculations (B3LYP/6-31G*) predict geometry and NMR shifts, aligning with experimental data .
Dynamic Effects : Variable-temperature NMR detects conformational flexibility that static X-ray structures may miss.
Q. What in silico strategies predict the biological activity of this compound?
- Methods :
- Docking Studies : Target quinoline-binding enzymes (e.g., topoisomerases) using AutoDock Vina. notes quinoline derivatives as kinase inhibitors.
- QSAR Modeling : Correlate substituent electronegativity (Cl, CF₃) with antibacterial IC₅₀ values. Trifluoromethyl groups enhance lipophilicity (LogP ~2.8) .
- ADMET Prediction : SwissADME estimates bioavailability (%ABS = 75-85) and CYP450 inhibition risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
